molecular formula C10H9ClN2O B2429527 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87273-59-4

3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2429527
CAS No.: 87273-59-4
M. Wt: 208.65
InChI Key: CAMDPFYIYQWBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with chlorine and methyl substituents.

Properties

IUPAC Name

3-chloro-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-4-3-5-8-12-7(2)9(11)10(14)13(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDPFYIYQWBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Isopropylidene (2-Pyridylamino)Methylenemalonate :
    • 2-Amino-6-methylpyridine reacts with isopropylidene methoxymethylenemalonate in toluene at 80°C for 12 hours.
    • The intermediate undergoes intramolecular cyclization upon heating to 150°C, forming the pyrido[1,2-a]pyrimidin-4-one core.
  • Decarboxylation :
    • Thermal decarboxylation at 180°C eliminates CO₂, yielding 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Key Data :

  • Yield: 68–72% after purification via recrystallization (ethanol/water).
  • Purity: >95% (HPLC).

Alternative Pathways via Decarboxylation and Thermal Cyclization

Modified Cyclocondensation with Pre-Halogenated Intermediates

An alternative approach involves halogenation prior to cyclization:

  • Synthesis of 3-Chloro-2,6-Dimethylpyridine :
    • 2,6-Dimethylpyridine is chlorinated at position 3 using Cl₂ gas in the presence of AlCl₃ at 40°C.
  • Cyclocondensation with Malonate Esters :
    • The chlorinated pyridine reacts with dimethyl malonate under acidic conditions (H₂SO₄, 100°C) to form the target compound.

Key Data :

  • Yield: 60–65% (lower due to competing side reactions).
  • Limitations: Requires stringent control of chlorination conditions to avoid over-halogenation.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Purity (%) Reference
Cyclocondensation + NCS 2-Amino-6-methylpyridine, malonate 150–180°C, 12–24 h 85–88 >95
Pre-Halogenated Cyclization 3-Chloro-2,6-dimethylpyridine H₂SO₄, 100°C 60–65 90

Advantages of Method 1 :

  • Higher yield and regioselectivity.
  • Scalable to multi-gram quantities.

Disadvantages of Method 2 :

  • Lower yield due to instability of chlorinated intermediates.
  • Requires hazardous Cl₂ gas.

Structural Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 9.18 (dt, J = 7.2 Hz, 1H, H-1), 8.92 (s, 1H, H-3), 2.68 (s, 3H, C2-CH₃), 2.51 (s, 3H, C6-CH₃).
  • ¹³C NMR : δ 164.2 (C=O), 152.1 (C-3), 148.9 (C-2), 132.4 (C-6), 21.3 (C2-CH₃), 20.8 (C6-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 209.0512 (Calculated: 209.0514).

Challenges and Optimization Strategies

  • Regioselectivity in Halogenation :
    • FeCl₃ catalysis ensures selective chlorination at position 3 by coordinating to the pyrimidinone oxygen.
  • Decarboxylation Efficiency :
    • Higher temperatures (180°C) improve CO₂ elimination but risk decomposition. Slow heating gradients mitigate this.

Chemical Reactions Analysis

Halogenation and Substitution Reactions

The chloro group at C-3 serves as a key site for nucleophilic substitution. Reactions with N-halosuccinimides (NXS) facilitate halogen exchange:

  • N-Bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yield brominated and iodinated derivatives, respectively.

  • Reactions occur under mild conditions (e.g., DMF, 80°C), with yields ranging from 76% to 86% depending on the halide .

Example Reaction:
3 Cl Derivative+NXS3 X Derivative(X Br I)\text{3 Cl Derivative}+\text{NXS}\rightarrow \text{3 X Derivative}\quad (\text{X Br I})

ReagentConditionsProductYieldSource
NBSDMF, 80°C, 2h3-Bromo-2,6-dimethyl-4H...76%
NISDMF, 80°C, 2h3-Iodo-2,6-dimethyl-4H...86%

C-3 Chalcogenation (Sulfenylation/Selenylation)

The chloro group is replaced with sulfur or selenium moieties via radical-mediated pathways :

  • Metal-free sulfenylation uses aryl disulfides (ArSSAr) and K₂S₂O₈ in DMSO at 80°C .

  • Electrochemical selenylation employs diselenides (ArSeSeAr) under oxidant-free conditions (Pt electrodes, MeCN, 60°C) .

Key Findings:

  • Yields for sulfenylation reach 95% with electron-deficient aryl disulfides .

  • Selenylation via electrochemistry achieves 87% yield using diphenyl diselenide .

Reaction TypeReagentsConditionsYieldSource
SulfenylationArSSAr, K₂S₂O₈DMSO, 80°C, 12h72–95%
SelenylationArSeSeAr, Bu₄NPF₆Electrochemical, 60°C, 5h73–87%

Cross-Coupling Reactions

The C-3 position participates in transition metal-catalyzed couplings , though direct examples for this compound require extrapolation from analogous systems:

  • Suzuki-Miyaura coupling with aryl boronic acids may replace Cl with aryl groups under Pd catalysis .

  • Buchwald-Hartwig amination could introduce amines at C-3, leveraging the chloro leaving group .

Mechanistic Insights

  • Radical pathways dominate chalcogenation reactions, supported by radical trapping experiments (e.g., TEMPO inhibition) .

  • Electrochemical selenylation proceeds via anodic oxidation of diselenides to generate PhSe- radicals , which add to the C-3 position .

Stability and Byproducts

  • Prolonged heating (>8h) in polar solvents (e.g., EtOH) may lead to decarboxylation or dimerization byproducts .

  • Competing pathways (e.g., formation of naphthyridinones) are minimized by optimizing reaction time and temperature .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Biochemical Studies

  • Metabolic Pathways
    • A detailed examination of the metabolic pathways of related compounds reveals that hydroxylation is a significant metabolic route. In studies involving liver microsomes from treated rats, distinct metabolic profiles were observed, indicating the involvement of various cytochrome P450 isozymes .
  • Plant Growth Regulation
    • The compound has been investigated for its effects on plant growth. Studies have shown that it can stimulate vegetative growth in maize (Zea mays L.), acting similarly to phytohormones like auxins . This application suggests its potential use in agricultural biotechnology.

Data Tables

Application AreaFindings/ObservationsReferences
Anticancer ActivityInhibits proliferation in cancer cell lines ,
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria ,
Plant Growth RegulationStimulates growth in maize seedlings
Metabolism StudiesHydroxylation as a key metabolic pathway

Case Studies

  • Anticancer Study
    • A study published in the European Journal of Medicinal Chemistry explored the synthesis of various pyrido[1,2-a]pyrimidin-4-one derivatives and their anticancer activities. The results indicated that modifications at specific positions significantly enhanced their efficacy against breast cancer cells.
  • Antimicrobial Efficacy
    • Research conducted at a pharmaceutical lab evaluated the antimicrobial properties of this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, leading to further investigations into its mechanism of action.
  • Agricultural Application
    • An experimental study assessed the impact of this compound on maize growth under controlled conditions. Results demonstrated increased root length and biomass compared to control groups treated with conventional growth regulators.

Mechanism of Action

The mechanism of action of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

Biological Activity

3-Chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with potential implications in medicinal chemistry and biological research. This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family and has garnered attention for its biological activity, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C10H9ClN2O
  • Molecular Weight : 208.65 g/mol
  • CAS Number : 87273-59-4

The presence of chlorine and methyl groups on the pyrido-pyrimidine core influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor or modulator of various enzymes and receptors. It has shown potential in:

  • Inhibiting Pim Kinases : Research indicates that compounds similar to this compound can inhibit pim kinases, which are implicated in various cancers. The inhibition of these kinases may lead to decreased cell proliferation in tumor cells .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

  • Pim Kinase Inhibition : In a study involving various synthesized derivatives, compounds related to this compound exhibited significant inhibitory activity against pim kinases with IC50 values ranging from 1.18 to 8.83 μM .
  • Cytotoxicity Testing : The most active derivatives were tested on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives showed potent cytotoxic effects, correlating with their inhibitory activity against pim kinases .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity:

Compound NameIC50 (μM)Target
3-Chloro-2,6-dimethyl derivative1.18Pim Kinase
3-(2-Chloroethyl) derivative4.62Pim Kinase
Control Compound>10-

This table highlights the effectiveness of the studied derivatives compared to control compounds.

Case Studies

Recent studies have emphasized the importance of structural modifications on the biological activity of pyrido[1,2-a]pyrimidin derivatives:

  • Structure-Rigidification Strategy : A study demonstrated that rigidifying the structure through ring closure significantly improved the anticancer activity of specific derivatives . This approach could be pivotal in designing more effective inhibitors.

Q & A

Q. Advanced Computational Workflow

  • Docking Studies : Target the acetylcholinesterase active site (PDB: 1ACJ) to optimize substituent orientation .
  • DFT Calculations : Predict electrophilic Fukui indices (C-3 > C-2) to prioritize functionalization sites .
  • MD Simulations : Assess stability of 3-chloro derivatives in lipid bilayers for CNS drug candidates .

What protocols validate the compound’s role as a kinase inhibitor or antimicrobial agent?

Q. Advanced Biological Assay Design

  • Kinase Inhibition : IC₅₀ determination via ADP-Glo™ assay (e.g., vs. CDK2/Cyclin E) at 1–100 µM .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus (MIC) and biofilm disruption assays .
  • Cytotoxicity : MTT assays on HEK-293 cells to exclude off-target effects (EC₅₀ >50 µM preferred) .

How do tautomeric forms of this compound affect its spectroscopic and reactivity profiles?

Advanced Tautomerism Analysis
The 4H-pyrido-pyrimidinone core exhibits keto-enol tautomerism, confirmed by:

  • XRD : Planar carbonyl geometry with no enolization .
  • ¹⁵N NMR : Distinct shifts for N-1 (δ 180 ppm) vs. N-3 (δ 220 ppm) in DMSO-d₆ .
    Tautomeric stabilization by chloro and methyl groups minimizes enol content (<5%), favoring reactivity at C-3 .

What strategies resolve low yields in scaled-up Suzuki-Miyaura couplings?

Q. Advanced Process Optimization

  • Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered systems (yield ↑20%) .
  • Microwave Assistance : Reduces reaction time (30 min vs. 24 h) and byproduct formation .
  • Purification : Flash chromatography with EtOAc/hexane (3:7) or recrystallization from ethanol/water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.